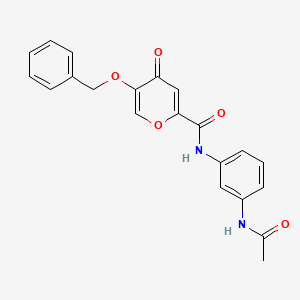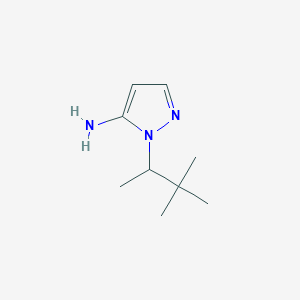
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features both furan and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of a furan derivative with a quinoxaline derivative under specific reaction conditions. One common method involves the use of a furan-2-carbaldehyde and 2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydroquinoxaline derivatives, and various substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Di(furan-2-yl)quinoxaline: This compound also contains furan and quinoxaline moieties but differs in the substitution pattern.
2-quinoxalin-2-yl-furan-3-ol: Another related compound with a different functional group attached to the furan ring.
(E)-3-(furan-2-yl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]prop-2-enamide: A more complex derivative with additional functional groups.
Uniqueness
3-(2-(furan-2-yl)-2-oxoethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of furan and quinoxaline moieties makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H10N2O3 |
|---|---|
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-[2-(furan-2-yl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H10N2O3/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) |
Clave InChI |
XFRKAGFOYSTTCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



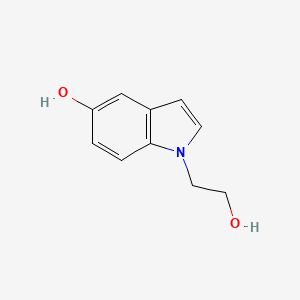
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
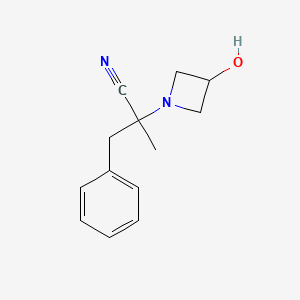
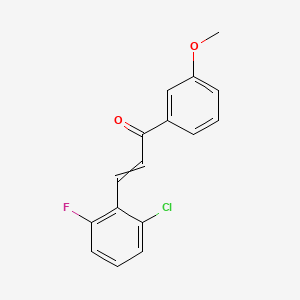
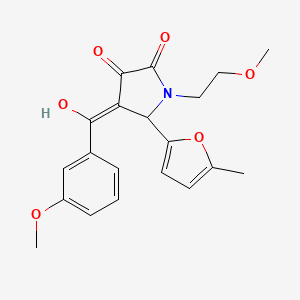
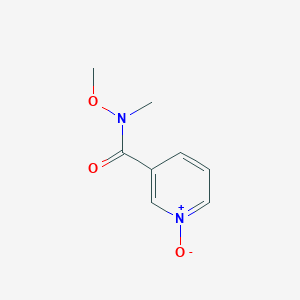
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)
![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
